3-cyclopentyl-N-[5-(3-pyridinyl)-1,3,4-thiadiazol-2-yl]propanamide
Overview
Description
3-cyclopentyl-N-[5-(3-pyridinyl)-1,3,4-thiadiazol-2-yl]propanamide is a useful research compound. Its molecular formula is C15H18N4OS and its molecular weight is 302.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 302.12013238 g/mol and the complexity rating of the compound is 349. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Crystal Structure and Applications in Herbicides
- Crystal Structure Analysis : The crystal structure of similar thiadiazole compounds has been explored, providing insights into their physical properties and potential applications. For example, N-(5,7-Dimethoxy-2H-[1,2,4]thiadiazolo[2,3-a]pyrimidin-2-ylidene)-2-(2,4-dichlorophenoxy)propanamide, a structurally related compound, has been synthesized and its crystallographic data analyzed. This research is vital for understanding the physical and chemical properties of thiadiazole derivatives, including 3-cyclopentyl-N-[5-(3-pyridinyl)-1,3,4-thiadiazol-2-yl]propanamide (Liu et al., 2008).
- Herbicidal Activity : Thiadiazole compounds have been found effective as herbicides. The herbicidal activity of various thiadiazole derivatives has been investigated, demonstrating their potential use in agriculture and plant management (Liu et al., 2007).
Antimicrobial and Antitumor Applications
- Antimicrobial Properties : Several thiadiazole derivatives have shown moderate antimicrobial activity. This suggests that compounds like this compound might also possess antimicrobial properties, which could be beneficial in the development of new antibiotics or antiseptics (A. Farag et al., 2009).
- Anticancer Potential : Some thiadiazole compounds have been evaluated for their anticancer properties. Their efficacy in inhibiting tumor cell proliferation and inducing apoptosis highlights the potential of thiadiazole derivatives, including this compound, in cancer research and therapy (S. Tadesse et al., 2017).
Properties
IUPAC Name |
3-cyclopentyl-N-(5-pyridin-3-yl-1,3,4-thiadiazol-2-yl)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4OS/c20-13(8-7-11-4-1-2-5-11)17-15-19-18-14(21-15)12-6-3-9-16-10-12/h3,6,9-11H,1-2,4-5,7-8H2,(H,17,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXJDFDDCWUSDKO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCC(=O)NC2=NN=C(S2)C3=CN=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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